l-Asparagine monohydrate
Overview
Description
L-Asparagine monohydrate is a naturally occurring proteinogenic amino acid. It is used in biomanufacturing cell culture systems for the production of therapeutic recombinant proteins and monoclonal antibodies . It is also used in the biosynthesis of proteins and is required for the development and function of the brain .
Synthesis Analysis
L-Asparagine monohydrate can be synthesized in an aqueous solution using a slow evaporation process at room temperature . The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate .
Molecular Structure Analysis
The molecular formula of L-Asparagine monohydrate is C4H8N2O3 • H2O . It has a molar mass of 150.1 . The linear formula is H2NCOCH2CH(NH2)CO2H .
Chemical Reactions Analysis
The amide group of asparagine is derived from glutamate, in the reaction of aspartate and glutamine in the presence of ATP to yield asparagine and glutamate . In vivo, asparagine is hydrolyzed to aspartate and NH4 by asparaginase .
Physical And Chemical Properties Analysis
L-Asparagine monohydrate has a white, crystalline appearance . The density of this compound corresponds to 1.543 grams per cubic centimetre . It is soluble in water . The melting point is 234-235 °C .
Scientific Research Applications
Thermal and Structural Studies : L-asparagine monohydrate undergoes irreversible phase transitions upon dehydration, changing its crystal structure from orthorhombic to monoclinic. This transition is important for applications that require monohydrate properties, as it suggests a temperature restriction below 367 K for its use. Studies have been conducted using Thermal Stimulated Depolarizing Current (TSDC), Differential Scanning Calorimetry (DSC), and X-Ray Diffraction (XRD) (Jain et al., 2010); (Jain et al., 2011).
Raman Spectroscopy and High-Pressure Studies : Raman spectroscopy has been used to study the vibrational properties of monohydrated L-asparagine under high pressure. It's shown that L-asparagine undergoes a solid-solid phase transition at about 10 GPa, suggesting its stability under extreme conditions (Silva et al., 2015); (Moreno et al., 1997).
Terahertz Spectroscopy : Terahertz time-domain spectroscopy (THz-TDS) has been utilized to observe distinctive spectra between L-asparagine and its monohydrate. This technique is sensitive to phase transitions and dehydration processes, aiding in molecular identification and quality inspection in medicine (Yang et al., 2014).
Optical and Nonlinear Optical (NLO) Applications : L-asparagine monohydrate has been identified as a new amino acid single crystal with potential applications in optoelectronics due to its nonlinear optical properties. Studies have focused on its crystal growth, optical transparency, and relative second harmonic generation efficiency (Shakir et al., 2010); (Shakir et al., 2010).
Crystal Phase Transition Characterization : Studies on high-temperature phase transitions of L-asparagine monohydrate have been carried out, which are important for understanding its stability and behavior under different environmental conditions (Menezes et al., 2011).
Enzyme-assisted Physicochemical Processes : L-asparagine monohydrate has been studied in the context of enzymatic racemization and preferential crystallization. This dynamic kinetic resolution process is significant for producing high yields of chiral compounds (Würges et al., 2009).
Biosensors and Pharmaceutical Applications : L-asparagine monohydrate's applications extend to biosensors and pharmaceuticals, especially in treating acute lymphoblastic leukemia (ALL). ASNase-based biosensors are noteworthy for their simplicity and rapid response in detecting L-asparagine levels (Nunes et al., 2021).
Therapeutic Applications in Cancer Treatment : The enzyme L-asparaginase, which acts on L-asparagine, is clinically accepted as an antitumor agent for treating leukemia and lymphosarcoma. It has been the focus of extensive research regarding its production, stability, bioavailability, and therapeutic potential (Lopes et al., 2017).
Continuous Precipitation and Nucleation Studies : The nucleation and growth kinetics of L-asparagine monohydrate have been investigated using a static micromixer, contributing to the understanding of its crystallization process and applications in continuous precipitation processes (Lindenberg & Mazzotti, 2011).
Future Directions
L-Asparagine monohydrate is used in cell culture media and is a component of MEM non-essential amino acids solution . It has been shown to enhance ornithine decarboxylase activity in cultured human colon adenocarcinoma Caco-2 cells and in cultured IEC-6 intestinal epithelial cells . It is a potential contender for optical limiting devices due to its higher nonlinear absorption coefficient and lower onset optical limiting threshold .
properties
IUPAC Name |
(2S)-2,4-diamino-4-oxobutanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-DKWTVANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5794-13-8 | |
Record name | L-Asparagine, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5794-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90973512 | |
Record name | 4-Iminohomoserine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-Asparagine monohydrate | |
CAS RN |
53844-04-5, 5794-13-8 | |
Record name | L-Asparagine, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53844-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Asparagine [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iminohomoserine--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Asparagine, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPARAGINE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PD79VF521 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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